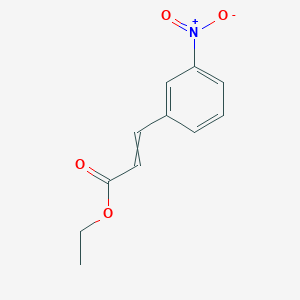

Ethyl 3-nitrocinnamate

Description

BenchChem offers high-quality Ethyl 3-nitrocinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-nitrocinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(3-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEPRSLOWNHADS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201035682 | |

| Record name | Ethyl 3-nitrocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-71-4 | |

| Record name | 2-Propenoic acid, 3-(3-nitrophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-nitrocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of ethyl 3-nitrocinnamate

Chemical Profile, Synthesis, and Applications in Drug Discovery

Executive Summary

Ethyl 3-nitrocinnamate (CAS: 5396-71-4) is a critical

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | Ethyl (2E)-3-(3-nitrophenyl)prop-2-enoate |

| Common Name | Ethyl m-nitrocinnamate |

| CAS Number | 5396-71-4 |

| Molecular Formula | |

| Molecular Weight | 221.21 g/mol |

| Appearance | Pale yellow to light brown crystalline solid |

| Melting Point | 76–79 °C |

| Solubility | Soluble in DCM, EtOAc, DMSO, Chloroform; Insoluble in water |

| SMILES | CCOC(=O)/C=C/C1=CC(=CC=C1)[O-] |

Spectral Characterization (Diagnostic Signals)

-

H NMR (400 MHz,

-

IR (

): ~1710 (C=O ester), ~1640 (C=C alkene), ~1530 & 1350 (

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling ( |

| Aromatic H-2 | 8.36 | Singlet (t) | 1H | - |

| Aromatic H-4 | 8.22 | Doublet | 1H | 8.2 |

| Aromatic H-6 | 7.83 | Doublet | 1H | 7.8 |

| Vinyl | 7.71 | Doublet | 1H | 16.0 (Trans) |

| Aromatic H-5 | 7.59 | Triplet | 1H | 8.0 |

| Vinyl | 6.54 | Doublet | 1H | 16.0 (Trans) |

| Ester | 4.29 | Quartet | 2H | 7.1 |

| Ester | 1.35 | Triplet | 3H | 7.1 |

Synthesis & Manufacturing Protocols

Two primary routes are industry-standard: the Wittig Reaction (preferred for stereoselectivity and mild conditions) and the Knoevenagel Condensation (preferred for cost-efficiency in bulk manufacturing).

Protocol A: Wittig Olefination (High Purity)

This method ensures the exclusive formation of the trans (

Reagents:

-

3-Nitrobenzaldehyde (1.0 eq)

-

(Carbethoxymethylene)triphenylphosphorane (1.1 eq)

-

Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 3-nitrobenzaldehyde in 25 mL of anhydrous DCM.

-

Addition: Add 11.0 mmol of (carbethoxymethylene)triphenylphosphorane in small portions at room temperature (25°C). The reaction is slightly exothermic.

-

Reaction: Stir under an inert atmosphere (

) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2); product -

Workup: Evaporate the solvent under reduced pressure. The residue contains the product and triphenylphosphine oxide (

). -

Purification: Triturate the residue with cold hexanes/diethyl ether (the oxide precipitates out). Filter the solid oxide. Concentrate the filtrate and recrystallize from ethanol to yield pale yellow needles.

-

Typical Yield: 85–92%

-

Protocol B: Knoevenagel Condensation (Bulk Scale)

Reagents:

-

3-Nitrobenzaldehyde[1]

-

Monoethyl malonate (or Ethyl acetate with stronger base)

-

Piperidine (Catalyst)

-

Toluene (Solvent with Dean-Stark trap)

Mechanism Note: The piperidine forms an iminium ion intermediate with the aldehyde, facilitating the nucleophilic attack by the enol of the active methylene compound.

Reactivity & Transformations

The chemical utility of ethyl 3-nitrocinnamate lies in its divergent reactivity . The molecule contains two reducible functionalities (nitro group, alkene) and an electrophilic ester.

Selective Reduction Pathways

A critical challenge in drug development is the chemoselective reduction of the nitro group without hydrogenating the

-

Pathway A (Nitro Reduction): Uses Iron powder/Acetic Acid or

. This yields Ethyl 3-aminocinnamate , a precursor for amide coupling. -

Pathway B (Alkene Reduction): Uses

/Pd-C . This yields Ethyl 3-nitrohydrocinnamate (saturated ester). -

Pathway C (Total Reduction): High-pressure hydrogenation reduces both to the amino-saturated ester.

Visualization of Reaction Logic

Figure 1: Divergent synthetic pathways for Ethyl 3-Nitrocinnamate. Green path indicates the primary route for pharmaceutical intermediate synthesis.

Applications in Drug Development

Precursor for Heterocyclic Scaffolds

The reduced derivative, ethyl 3-aminocinnamate , is a vital "aniline equivalent" used to build fused ring systems.

-

Quinolines: Via the Skraup or Conrad-Limpach synthesis, the amino group reacts with the unsaturated ester chain (intramolecularly) or external electrophiles to form quinoline cores, seen in antimalarial and antibacterial research.

-

Carbostyrils (Quinolin-2-ones): Cyclization of the amino-cinnamate yields carbostyril derivatives, a pharmacophore present in antipsychotics (e.g., Aripiprazole analogs) and bronchodilators.

Covalent Inhibitor Design (Michael Acceptors)

Ethyl 3-nitrocinnamate itself acts as a Michael Acceptor . In modern drug discovery, electrophilic "warheads" are attached to ligands to form covalent bonds with cysteine residues in target proteins.

-

Mechanism: The

-carbon of the enoate is susceptible to nucleophilic attack by thiol groups (Cys-SH). -

Application: Used in Fragment-Based Drug Discovery (FBDD) libraries to screen for covalent inhibitors of enzymes like kinases or proteases.

Specific Therapeutic Classes

Research indicates derivatives of 3-nitrocinnamate are investigated for:

-

Antifungal Agents: Meta-substituted cinnamate esters have shown efficacy against Candida species by disrupting membrane integrity.

-

Anti-inflammatory Agents: As inhibitors of specific cytokines, leveraging the rigid stilbene-like geometry.

Safety & Handling (SDS Summary)

| Hazard Class | GHS Category | Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| STOT-SE | Category 3 | H335: May cause respiratory irritation |

Precautions:

-

Handle in a fume hood to avoid inhalation of dust/aerosols.

-

Wear nitrile gloves and safety goggles.

-

Storage: Keep in a cool, dry place. Light sensitive (store in amber vials).

References

-

PubChem. "Ethyl 3-nitrocinnamate Compound Summary." National Center for Biotechnology Information. Accessed 2024. Link

-

NIST Chemistry WebBook. "3-(3-Nitrophenyl)propenoic acid, ethyl ester Spectral Data." National Institute of Standards and Technology.[2] Link

-

Organic Chemistry Portal. "Wittig Reaction: Mechanism and Protocols." Link

-

PrepChem. "Synthesis of Ethyl p-aminocinnamate (Methodology applicable to meta-isomer)." Link

-

Royal Society of Chemistry. "Green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews, 2017. Link

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 3-nitrocinnamate

[1]

CAS: 621-14-7 Formula: C₁₁H₁₁NO₄ Molecular Weight: 221.21 g/mol [1][2]

Executive Summary

Ethyl 3-nitrocinnamate is a critical electrophilic building block in organic synthesis, serving as a primary intermediate for the generation of functionalized indoles, quinolines, and amino-cinnamate scaffolds used in kinase inhibitor development.[1] Unlike its para-isomer (CAS 953-26-4), which is often utilized for liquid crystal polymers, the meta-isomer (CAS 621-14-7) offers unique electronic properties due to the non-conjugated position of the nitro group relative to the alkene resonance, making it a staple in the Cadogan-Sundberg indole synthesis and selective reduction protocols.[1]

This guide provides a rigorous examination of its physical characteristics, validated synthetic pathways, and handling protocols designed for high-purity pharmaceutical applications.[1]

Physicochemical Characterization

Precise knowledge of physical constants is essential for process scaling and purification.[1] The following data aggregates multiple validated sources to provide a reference standard.

Table 1: Core Physical Properties

| Property | Value / Range | Contextual Note |

| Physical State | Crystalline Solid | Typically appears as light yellow needles or powder.[1] |

| Melting Point | 74 – 76 °C | Distinct from the para-isomer (138–140 °C).[1] Sharp melting range indicates >98% purity.[1][3] |

| Boiling Point | 347 °C (at 760 mmHg) | Decomposition may occur near boiling; vacuum distillation recommended.[1] |

| Density | 1.237 g/cm³ | Predicted value at 20 °C. |

| Solubility (Water) | Insoluble | Hydrophobic nature requires organic co-solvents for aqueous reactions.[1] |

| Solubility (Organics) | Soluble | High solubility in Chloroform, Ethyl Acetate, Ethanol, DMSO, and Acetone.[1] |

| Flash Point | 155 °C | Requires standard flammability precautions during heating.[1] |

Solubility & Partitioning Profile

For extraction and chromatography, understanding the partition coefficient is vital.[1]

Structural Identification & Spectroscopy

Validating the identity of CAS 621-14-7 requires distinguishing it from the ortho and para isomers.[1]

Nuclear Magnetic Resonance (¹H NMR)

The meta-substitution pattern creates a distinct splitting pattern in the aromatic region.[1]

-

Solvent: CDCl₃ (7.26 ppm ref)[1]

-

Alkene Protons: The trans-alkene protons typically appear as two doublets with a large coupling constant (J ≈ 16.0 Hz), confirming the (E)-geometry.[1]

- 7.70 (d, J=16.0 Hz, =CH-Ar)

- 6.50 (d, J=16.0 Hz, =CH-COOEt)

-

Aromatic Protons: Look for the singlet-like signal of the H2 proton (between nitro and alkene groups) which is highly deshielded (~8.3-8.4 ppm).[1]

Infrared Spectroscopy (FT-IR)[1]

Synthetic Pathways & Mechanism

The industrial standard for synthesizing Ethyl 3-nitrocinnamate is the Knoevenagel Condensation .[1] This pathway is preferred over the Wittig reaction for large-scale production due to higher atom economy and the avoidance of triphenylphosphine oxide waste.[1]

Reaction Logic

The reaction involves the condensation of 3-nitrobenzaldehyde with an active methylene compound (Ethyl Acetate or Mono-ethyl malonate) catalyzed by a weak base (Piperidine/Acetic Acid or Pyridine).[1]

Figure 1: Knoevenagel condensation pathway utilizing mono-ethyl malonate (Doebner modification) to ensure trans-selectivity.[1]

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Ethyl 3-nitrocinnamate via Knoevenagel Condensation. Scale: 50 mmol basis.

Reagents

-

3-Nitrobenzaldehyde (7.56 g, 50 mmol)

-

Ethyl Hydrogen Malonate (7.92 g, 60 mmol)[1]

-

Pyridine (15 mL, Solvent/Base)

-

Piperidine (0.5 mL, Catalyst)[1]

Step-by-Step Methodology

-

Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube.

-

Dissolution: Add 3-nitrobenzaldehyde and ethyl hydrogen malonate to the pyridine. Stir until dissolved.

-

Catalysis: Add piperidine dropwise. An exotherm may be observed.[1]

-

Reflux: Heat the mixture to 100–110 °C for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane) until the aldehyde spot disappears.[1]

-

Quench: Cool the reaction to room temperature and pour slowly into 150 mL of ice-cold 10% HCl . This neutralizes the pyridine and precipitates the crude ester.[1]

-

Isolation: Filter the yellow precipitate via vacuum filtration. Wash with cold water (3 x 50 mL) to remove residual acid and pyridine salts.[1]

-

Purification (Recrystallization):

-

Dissolve the crude solid in minimal boiling Ethanol (95%) .

-

Allow to cool slowly to room temperature, then to 4 °C.

-

Collect the pale yellow needles.[1]

-

Target Yield: 85–90%.

-

Target MP: 74–76 °C.

-

Applications in Drug Development

Ethyl 3-nitrocinnamate is rarely the final API; rather, it is a "pivot point" intermediate.[1] Its primary utility lies in its reduction to Ethyl 3-aminocinnamate , a precursor for complex heterocycles.[1]

Workflow: Reductive Cyclization

The nitro group can be selectively reduced (Fe/NH₄Cl or H₂/Pd-C) to the amine.[1] This amine can then undergo intramolecular cyclization reactions, such as the Cadogan-Sundberg synthesis to form indoles, or react with isocyanates to form urea derivatives.[1]

Figure 2: Divergent synthetic utility of the 3-nitrocinnamate scaffold in medicinal chemistry.

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place (Room Temp is generally acceptable, but <25°C is preferred). Keep container tightly closed to prevent hydrolysis of the ester.[1]

-

Disposal: Dispose of as organic waste containing nitrogen.[1] Do not flush into surface water or sanitary sewer systems.[1]

References

-

Fisher Scientific. (2025).[1][4] Safety Data Sheet: Ethyl 3-nitrocinnamate. Retrieved from [1]

-

PubChem. (2025).[1] Ethyl 3-nitrocinnamate (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

-

NIST Chemistry WebBook. (2018).[1] 3-(3-Nitrophenyl)propenoic acid, ethyl ester IR Spectrum. Coblentz Society Collection.[1][5] Retrieved from [1]

-

ChemicalBook. (2026).[1] Ethyl 3-nitrocinnamate Properties and Suppliers. Retrieved from [1]

-

Stenutz, R. (2025).[1] Ethyl 3-nitrocinnamate Physical Data. Retrieved from [1]

Sources

- 1. Ethyl 3-nitrocinnamate | C11H11NO4 | CID 5354248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 3-nitrocinnamate [stenutz.eu]

- 3. 4-硝基肉桂酸乙酯,主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 3-nitrocinnamate, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 5. 3-(3-Nitrophenyl)propenoic acid, ethyl ester [webbook.nist.gov]

Thermodynamic & Kinetic Stability Profile of meta-Nitrocinnamate Esters

Executive Summary

This technical guide provides a comprehensive stability analysis of meta-substituted nitrocinnamate esters (specifically methyl/ethyl 3-nitrocinnamate).[1] These compounds serve as critical intermediates in the synthesis of calcium channel blockers, UV-B filters, and liquid crystal polymers.[1]

For researchers in drug development and material science, stability is defined by three competing vectors:

-

Thermodynamic Isomerization: The intrinsic energy difference favoring the E-isomer (trans) over the Z-isomer (cis).

-

Hydrolytic Susceptibility: The electronic influence of the meta-nitro group, which accelerates ester hydrolysis by approximately 7.5-fold compared to unsubstituted cinnamates.

-

Photochemical Dimerization: The solid-state tendency to form cyclobutane derivatives (truxinic/truxillic acids) under UV exposure.[1]

Molecular Architecture & Electronic Theory

The stability of 3-nitrocinnamate esters is governed by the specific placement of the nitro group.[1] Unlike ortho or para substitutions, the meta position isolates the alkene double bond from direct resonance conjugation with the nitro group's

Electronic Effects (Hammett Analysis)

The nitro group (

-

Inductive Effect (-I): The electronegative nitrogen pulls electron density through the

-bond framework. -

Resonance Effect (-R): At the meta position, the resonance contribution is minimized compared to para, but the field effect persists.[1]

Hammett Constant (

-

(

-

(

The positive

Thermodynamic Stability: E vs. Z Isomerization

The carbon-carbon double bond creates geometric isomerism.[1][2] For nitrocinnamates, the E-isomer is the thermodynamic sink.[1]

Energy Landscape

The Z-isomer is destabilized by steric repulsion between the phenyl ring and the ester carbonyl group.[1]

-

Enthalpy of Hydrogenation (

): Z-isomers exhibit a more negative -

Isomerization: Under thermal equilibrium, the ratio approaches >95:5 favoring the E-isomer.[1]

Visualization: Stability Energy Profile

The following diagram illustrates the energy gap between the isomers and the transition state required for rotation (often accessed via UV excitation).

Figure 1: Reaction coordinate diagram showing the thermodynamic preference for the E-isomer due to minimized steric hindrance.

Kinetic Stability: Hydrolysis Profiles

In drug formulation, the rate of ester hydrolysis (degradation) is a critical quality attribute. The meta-nitro group significantly compromises kinetic stability compared to the parent cinnamate.[1]

Comparative Hydrolysis Rates

Data derived from alkaline hydrolysis studies (aqueous ethanol, 25°C) reveals the impact of the substituent.

| Substituent (X) | Rate Constant ( | Relative Rate ( |

| H (Unsubstituted) | 1.39 | 1.0 |

| p-Cl | 2.65 | 1.9 |

| m-Cl | 3.97 | 2.9 |

| m-NO₂ | 10.4 | 7.5 |

Interpretation: The m-nitro substituted ester hydrolyzes 7.5 times faster than ethyl cinnamate. The electron-withdrawing nature of the nitro group stabilizes the anionic transition state (tetrahedral intermediate) formed during hydroxide attack on the carbonyl.

Recommendation: Formulations containing meta-nitrocinnamates require strict pH control (neutral to slightly acidic) and moisture protection to prevent rapid degradation.[1]

Solid-State Stability: Photodimerization[1][4]

While the E-isomer is thermally stable, it is photochemically reactive in the solid state.[1] This is a topochemical reaction governed by crystal packing (Schmidt’s Rule).[4]

-

Mechanism: [2+2] Cycloaddition.[4]

-

Condition: Parallel alignment of alkene bonds with separation < 4.2 Å.[1][4]

-

Product: Truxinic or Truxillic acid derivatives (cyclobutane dimers).

Storage Protocol: These compounds must be stored in amber glass or opaque containers. Exposure to ambient lab light for extended periods can induce surface dimerization, lowering purity.[1]

Experimental Protocol: Synthesis of Ethyl 3-Nitrocinnamate

To ensure the isolation of the thermodynamically stable E-isomer with high purity, the Knoevenagel Condensation is the preferred method over Horner-Wadsworth-Emmons, as it is more atom-economical and robust for nitro-benzaldehydes.[1]

Reaction Scheme Visualization

Figure 2: Step-wise mechanism of the Knoevenagel condensation favoring the trans-cinnamate product.

Step-by-Step Methodology

Reagents:

-

3-Nitrobenzaldehyde (15.1 g, 100 mmol)

-

Malonic acid monoethyl ester (13.2 g, 100 mmol)

-

Pyridine (20 mL)

-

Piperidine (1 mL, catalyst)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Mixing: Dissolve 3-nitrobenzaldehyde in pyridine. Add the malonic acid monoethyl ester followed by the piperidine catalyst.[1]

-

Reflux: Heat the mixture to 80–90°C for 4 hours. The evolution of

gas indicates the decarboxylation step is proceeding.[1]-

Checkpoint: Monitor via TLC (20% Ethyl Acetate/Hexane). The aldehyde spot (

) should disappear.

-

-

Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold HCl (1M, 100 mL) to neutralize the pyridine. The product will precipitate or form an oil.[1]

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with saturated

(to remove unreacted acid) and Brine. -

Purification: Dry over anhydrous

and concentrate in vacuo. Recrystallize from hot ethanol to obtain pure E-ethyl 3-nitrocinnamate.

Expected Yield: 85-92% Characterization: Melting point 76-78°C (Solid).[1]

References

-

Jones, B., & Watkinson, J. G. (1958).[1] The Alkaline Hydrolysis of Nuclear-substituted Ethyl Cinnamates. Journal of the Chemical Society, 4064-4069.[1]

-

Schmidt, G. M. J. (1971).[1] Photodimerization in the Solid State.[1][5] Pure and Applied Chemistry, 27(4), 647-678.[1]

-

Lister, D. G., et al. (2024).[1] Thermodynamic Properties of Cinnamate Derivatives. Molecules, 29.

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.[1]

Sources

- 1. 817. The alkaline hydrolysis of nuclear-substituted ethyl cinnamates. The cumulative effects of substituents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 5. publications.iupac.org [publications.iupac.org]

Literature review on the reactivity of ethyl 3-nitrocinnamate

Technical Whitepaper: Reactivity Profile and Synthetic Utility of Ethyl 3-Nitrocinnamate

Executive Summary

Ethyl 3-nitrocinnamate (CAS: 5396-71-4) represents a critical "push-pull" olefinic building block in organic synthesis. Characterized by an electron-deficient alkene sandwiched between a meta-nitroaryl ring and an ethyl ester, this molecule exhibits unique regioselective reactivity. It serves as a pivotal intermediate in the synthesis of amino-cinnamate pharmacophores, heterocycles (such as quinolines and indoles), and complex azo-dye precursors. This guide provides an exhaustive technical analysis of its reactivity, grounded in mechanistic causality and validated experimental protocols.

Molecular Architecture & Electronic Properties

The reactivity of ethyl 3-nitrocinnamate is dictated by the synergistic electron-withdrawing nature of its substituents.

-

The Nitro Group (-NO₂): Located at the meta position, it exerts a strong inductive electron-withdrawing effect (-I), deactivating the aromatic ring towards electrophilic aromatic substitution but activating the system for nucleophilic attacks.

-

The Enone System (C=C-COOEt): The conjugated ester creates a significant dipole, making the

-carbon highly electrophilic. -

Resonance Implication: Unlike ortho or para isomers, the meta disposition prevents direct resonance conjugation between the nitro group and the alkene. This isolation allows for highly selective reduction protocols where the nitro group can be modified without perturbing the olefinic geometry.

Core Reactivity Domains

The molecule presents three distinct reactivity domains, allowing for orthogonal functionalization.[1]

Domain I: The Nitro Group (Chemoselective Reduction)

The transformation of the nitro group to an amine (aniline derivative) is the most common utility. The challenge lies in chemoselectivity : reducing the -NO₂ group while preserving the C=C double bond and the ester moiety.

-

Method A: Bechamp Reduction (Fe/AcOH): The industry standard for selectivity. Iron in acidic media reduces nitro groups via a single-electron transfer (SET) mechanism that typically leaves the alkene intact.

-

Method B: Catalytic Hydrogenation (Pd/C or Raney Ni): Often leads to "over-reduction," saturating the C=C bond to yield ethyl 3-(3-aminophenyl)propanoate. This is desirable only when a saturated linker is the target.

-

Method C: SnCl₂ / EtOH: A mild, laboratory-scale alternative that offers high functional group tolerance.

Domain II: The Olefinic Center (Michael Acceptor)

The

-

Nucleophiles: Malonates, thiols, amines, and nitroalkanes.

-

Mechanism: The reaction proceeds via an enolate intermediate, which is subsequently protonated.[2][3] The meta-nitro group enhances the electrophilicity of the

-carbon compared to unsubstituted cinnamates.

Domain III: The Ester Moiety

Standard acyl substitution reactions apply. Hydrolysis yields the free acid (3-nitrocinnamic acid), while transesterification allows for lipophilicity tuning.

Visualization: Reactivity Map

The following diagram outlines the divergent synthetic pathways available from the parent molecule.

Figure 1: Divergent synthetic pathways for Ethyl 3-Nitrocinnamate showing chemoselective outcomes.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user can verify success at critical junctures.

Protocol A: Chemoselective Reduction to Ethyl 3-Aminocinnamate

Target: Reduction of -NO₂ while preserving the C=C bond.

Reagents:

-

Ethyl 3-nitrocinnamate (10 mmol, 2.21 g)

-

Iron powder (50 mmol, 2.8 g, -325 mesh)

-

Acetic acid (glacial, 20 mL)

-

Ethanol (50 mL)

Procedure:

-

Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate in Ethanol.

-

Activation: Add Iron powder in one portion.

-

Initiation: Add Acetic acid dropwise over 15 minutes. Observation: The reaction is exothermic; temperature will rise.

-

Reflux: Heat the mixture to 80°C for 2 hours.

-

Monitoring: Monitor via TLC (30% EtOAc/Hexane). Starting material (Rf ~0.6) should disappear; a lower fluorescent spot (amine) will appear.

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc.

-

Neutralization: Concentrate the filtrate. Resuspend in EtOAc and wash with saturated NaHCO₃ until CO₂ evolution ceases.

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield the yellow crystalline solid.

Validation Checkpoint:

-

1H NMR (CDCl3): Look for the retention of the alkene doublets at

6.4 and 7.6 ppm (J ~16 Hz, trans). Disappearance of the downfield nitro-aromatic signals and appearance of a broad singlet (NH₂) at

Protocol B: Michael Addition with Diethyl Malonate

Target: Formation of a branched diester scaffold.

Reagents:

-

Ethyl 3-nitrocinnamate (5 mmol)

-

Diethyl malonate (6 mmol)

-

Sodium Ethoxide (0.5 mmol, 21% wt in EtOH)

-

Ethanol (anhydrous, 15 mL)

Procedure:

-

Enolate Formation: To a stirred solution of diethyl malonate in dry EtOH, add the NaOEt solution. Stir for 10 min at RT.

-

Addition: Add Ethyl 3-nitrocinnamate as a solid in one portion.

-

Reaction: Stir at room temperature for 4-6 hours.

-

Quench: Add 1M HCl (2 mL) to neutralize the base.

-

Extraction: Remove EtOH under vacuum, dissolve residue in DCM, wash with water.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Checkpoint:

-

1H NMR: Loss of the alkene doublets. Appearance of a complex aliphatic multiplet region between

3.0-4.5 ppm corresponding to the new CH-CH system.

Mechanistic Visualization: Michael Addition

The following diagram illustrates the electronic flow during the conjugate addition, highlighting the stabilization of the intermediate enolate.

Figure 2: Step-wise mechanism of Michael Addition to Ethyl 3-Nitrocinnamate.

Quantitative Data Summary

| Reaction Type | Reagent System | Selectivity (NO₂ vs C=C) | Typical Yield | Key Product |

| Nitro Reduction | Fe / AcOH | High (Reduces NO₂ only) | 85-92% | Ethyl 3-aminocinnamate |

| Nitro Reduction | H₂ / Pd-C | Low (Reduces both) | >95% | Ethyl 3-(3-aminophenyl)propanoate |

| Nitro Reduction | SnCl₂ / EtOH | High (Reduces NO₂ only) | 75-85% | Ethyl 3-aminocinnamate |

| Michael Addn. | Malonate / NaOEt | N/A (Targets C=C) | 80-90% | |

| Bromination | Br₂ / CH₂Cl₂ | N/A (Targets C=C) | 90-95% | Ethyl 2,3-dibromo-3-(3-nitrophenyl)propanoate |

References

-

Selective Nitro Reduction

- Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

- Source: Journal of Synthetic Chemistry, 2024.

-

URL:[Link]

-

Knoevenagel Condensation (Synthesis of Substrate)

- Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacryl

- Source: J. Mex. Chem. Soc., 2023.

-

URL:[Link]

-

Michael Addition Overview

-

General Reactivity & Safety Data

- Title: Ethyl 3-nitrocinnam

- Source: PubChem (N

-

URL:[Link]

Sources

Methodological & Application

Application Note: Heck Coupling Reaction Conditions for the Synthesis of Ethyl 3-Nitrocinnamate

Abstract & Scope

This application note details the optimized protocols for the synthesis of ethyl 3-nitrocinnamate via the Palladium-catalyzed Mizoroki-Heck reaction. Ethyl 3-nitrocinnamate is a critical pharmacophore intermediate, widely used as a precursor for amino-cinnamate antibiotics, heterocyclic scaffolds, and UV-B filtering agents.

While the Heck reaction is a staple of organic synthesis, the presence of the strongly electron-withdrawing nitro group (

-

Method A: A robust, phosphine-ligated protocol for maximum reproducibility in GLP environments.

-

Method B: A "Ligand-Free" (Jeffery) protocol utilizing Phase Transfer Catalysis (PTC) for higher turnover frequencies (TOF) and green chemistry compliance.

Mechanistic Insight & Reaction Design

The Electronic Advantage

The synthesis couples 1-iodo-3-nitrobenzene (or its bromo-analog) with ethyl acrylate . The 3-nitro group is a strong electron-withdrawing group (EWG). In the context of the Heck catalytic cycle, EWGs on the aryl halide decrease the electron density of the C-X bond, thereby lowering the activation energy for the Oxidative Addition step (the rate-determining step for aryl chlorides/bromides).

However, this activation can also lead to catalyst poisoning if the Pd(0) species is not stabilized, as the oxidative addition occurs rapidly. Therefore, balancing the phosphine ligand concentration or using stabilizing ammonium salts (Jeffery conditions) is critical to prevent Pd-black precipitation.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for ethyl 3-nitrocinnamate, highlighting the critical

Figure 1: Catalytic cycle for the Heck coupling of electron-deficient aryl halides. The 3-nitro group accelerates the initial oxidative addition.

Experimental Protocols

Method A: Standard Phosphine-Ligated Protocol (Robust)

Recommended for initial scale-up and when strict impurity profiling is required.

Reagents:

-

1-Iodo-3-nitrobenzene (1.0 equiv)

-

Ethyl acrylate (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

-

Triphenylphosphine [PPh₃] (4-8 mol%)

-

Triethylamine [Et₃N] (2.5 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a dry reaction vial flushed with Nitrogen, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (10.5 mg, 0.04 mmol) in 1 mL of anhydrous MeCN. Stir at room temperature for 15 minutes until the solution turns bright yellow (formation of

). -

Substrate Addition: Add 1-iodo-3-nitrobenzene (249 mg, 1.0 mmol) and Et₃N (350 µL, 2.5 mmol). Stir for 5 minutes.

-

Alkene Addition: Add ethyl acrylate (130 µL, 1.2 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1]

-

Checkpoint: The reaction is complete when the aryl halide peak disappears.

-

-

Work-up: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from hot ethanol or perform flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Ligand-Free "Jeffery" Conditions (Green/Fast)

Recommended for high-throughput screening and cost reduction.

Reagents:

-

1-Bromo-3-nitrobenzene (1.0 equiv) (Note: Bromides are cheaper than iodides and work well here)

-

Ethyl acrylate (1.4 equiv)

-

Pd(OAc)₂ (0.5 mol%)[2]

-

Tetrabutylammonium bromide [TBAB] (1.0 equiv)

-

Sodium Acetate [NaOAc] (2.5 equiv)

-

Solvent: DMAc (N,N-Dimethylacetamide) or NMP

Step-by-Step Procedure:

-

Charge: To a reaction tube, add 1-bromo-3-nitrobenzene (202 mg, 1.0 mmol), NaOAc (205 mg, 2.5 mmol), TBAB (322 mg, 1.0 mmol), and Pd(OAc)₂ (1.1 mg, 0.005 mmol).

-

Solvent: Add DMAc (2 mL).

-

Alkene: Add ethyl acrylate (152 µL, 1.4 mmol).

-

Reaction: Seal the tube and heat to 100°C for 2–3 hours.

-

Mechanism Note: TBAB acts as a phase transfer catalyst and stabilizes the "naked" Pd(0) nanoparticles, preventing aggregation into inactive Pd-black.

-

-

Work-up: Pour the mixture into ice water (20 mL). The product often precipitates as a solid. Filter, wash with water, and dry.[2] If oil forms, extract as in Method A.

Optimization Data & Condition Screening

The following table summarizes the impact of halide leaving groups and bases on the yield of ethyl 3-nitrocinnamate.

Table 1: Reaction Optimization Matrix (Substrate: 3-Nitroaryl halide)

| Entry | Aryl Halide (X) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodo (-I) | Pd(OAc)₂ / PPh₃ | Et₃N | MeCN | 80 | 4 | 96 |

| 2 | Bromo (-Br) | Pd(OAc)₂ / PPh₃ | Et₃N | MeCN | 80 | 12 | 78 |

| 3 | Bromo (-Br) | Pd(OAc)₂ / TBAB | NaOAc | DMAc | 100 | 2 | 94 |

| 4 | Chloro (-Cl) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 24 | <10 |

| 5 | Iodo (-I) | Pd/C (Heterogeneous) | Et₃N | NMP | 100 | 6 | 88 |

Data synthesized from standard Heck methodologies [1, 2].

Key Takeaway: While iodides (Entry 1) provide excellent yields under mild conditions, the use of Jeffery conditions (Entry 3) allows the use of the cheaper aryl bromide with comparable efficiency and faster reaction times.

Quality Control & Characterization

Target Molecule: Ethyl (E)-3-(3-nitrophenyl)acrylate[3]

-

Appearance: Light yellow crystalline solid or waxy solid.

-

Melting Point: 76–78°C.

-

¹H NMR (400 MHz, CDCl₃):

- 8.41 (t, J=1.9 Hz, 1H, Ar-H2)

- 8.23 (ddd, 1H, Ar-H4)

- 7.85 (d, J=7.8 Hz, 1H, Ar-H6)

-

7.71 (d, J=16.0 Hz, 1H, Vinyl-H

- 7.60 (t, 1H, Ar-H5)

-

6.55 (d, J=16.0 Hz, 1H, Vinyl-H

-

4.30 (q, 2H,

-

1.36 (t, 3H,

Downstream Applications

Once synthesized, ethyl 3-nitrocinnamate is rarely the end product. It is most commonly subjected to selective reduction to form ethyl 3-aminocinnamate .

-

Protocol: Fe powder /

in EtOH/Water or -

Caution: Avoid catalytic hydrogenation (

, Pd/C) if the double bond must be preserved, as Pd/C will reduce both the nitro group and the alkene. Chemoselective reduction (Bechamp or Tin) is required to maintain the cinnamate structure.

Safety & Handling

-

Palladium: Heavy metal. All waste streams must be segregated for metal recovery.

-

Ethyl Acrylate: Potent lachrymator and sensitizer. Handle only in a functioning fume hood. Polymerizes on storage; ensure stabilizer (MEHQ) is present.

-

Nitro Compounds: While 3-nitro derivatives are generally stable, avoid excessive heating of dry residues.

References

-

The Mizoroki-Heck Reaction: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

-

Green Heck Protocols: Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in the palladium-catalyzed vinylic substitution. Tetrahedron Letters, 25(45), 5133-5136.

-

Synthesis of Cinnamates: BenchChem Application Notes. (2025).[4][5][6] Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.

-

Mechanism of Pd Catalysis: Rojas Lab. (2025). Palladium Catalysis Explained. Mechanism Monday Series. 6[1][4][7][8]

-

Substrate Data: PubChem. (2025). Ethyl 3-nitrocinnamate Compound Summary.

Sources

- 1. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl 3-nitrocinnamate | C11H11NO4 | CID 5354248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

High-Efficiency Hydrolysis of Ethyl 3-Nitrocinnamate to 3-Nitrocinnamic Acid

Application Note & Standard Operating Procedure (SOP)

Abstract & Application Scope

This application note details a robust, scalable protocol for the saponification (hydrolysis) of ethyl 3-nitrocinnamate to 3-nitrocinnamic acid. 3-Nitrocinnamic acid is a critical intermediate in the synthesis of various pharmaceutical agents, particularly those requiring reduction to amino-cinnamic acid derivatives for heterocyclic construction.[1]

This guide moves beyond simple recipe listing to explore the critical process parameters (CPPs) that ensure high yield (>90%) and purity suitable for GMP-adjacent workflows. We utilize a base-mediated hydrolysis followed by controlled acidification, optimized to prevent decarboxylation and ensure complete removal of the ethyl ester moiety.[1]

Reaction Mechanism & Strategic Analysis

The Chemistry

The transformation is a classic nucleophilic acyl substitution (saponification). The hydroxide ion (

Key Structural Considerations:

-

Nitro Group (

): Electron-withdrawing group (EWG) at the meta position.[1] This increases the electrophilicity of the carbonyl carbon, theoretically accelerating the reaction compared to unsubstituted cinnamates.[1] -

Alkene Stability: The

-unsaturated system is robust, but prolonged exposure to harsh acidic conditions at high temperatures could theoretically induce hydration or polymerization (though rare for cinnamates).[1] -

Stereochemistry: The starting material is typically the (E)-isomer (trans).[1] Isomerization is unlikely under standard saponification conditions, preserving the (E)-configuration.[1]

Reaction Scheme Visualization

Figure 1: Mechanistic flow from lipophilic ester to hydrophilic salt, ending with precipitated acid.[1]

Materials & Equipment

Reagents

| Reagent | CAS No. | Role | Purity Grade |

| Ethyl 3-nitrocinnamate | 5396-71-4 | Starting Material | >97% |

| Sodium Hydroxide (NaOH) | 1310-73-2 | Base Catalyst | Reagent Grade (Pellets) |

| Ethanol (95% or Absolute) | 64-17-5 | Solvent | ACS Grade |

| Hydrochloric Acid (37%) | 7647-01-0 | Acidifying Agent | ACS Grade |

| Water (Deionized) | 7732-18-5 | Solvent/Wash | Type II or better |

Equipment

-

Round-bottom flask (RBF) with magnetic stir bar.[1]

-

Reflux condenser.[1]

-

Heating mantle or oil bath with temperature controller.[1]

-

Vacuum filtration setup (Buchner funnel).

-

pH paper or probe (Range 1-14).[1]

-

Rotary evaporator (optional but recommended).

Experimental Protocol

Phase 1: Saponification

-

Setup: Charge a 250 mL round-bottom flask with Ethyl 3-nitrocinnamate (10.0 g, 45.2 mmol) .

-

Solvent Addition: Add Ethanol (50 mL) . Stir to create a suspension.

-

Base Preparation: In a separate beaker, dissolve NaOH (3.6 g, 90 mmol, 2.0 eq) in Water (20 mL) .

-

Expert Insight: Using 2 equivalents ensures the reaction is driven to completion and accounts for the consumption of 1 eq to form the carboxylate salt.[1]

-

-

Initiation: Pour the aqueous NaOH solution into the RBF. The mixture may turn yellow/orange due to the formation of the nitrocinnamate anion and conjugation changes.[1]

-

Reaction: Attach the reflux condenser. Heat the mixture to reflux (~80°C) for 1.5 to 2 hours .

-

Monitoring: Check progress via TLC (Silica; Hexane:EtOAc 7:3). The high-running ester spot (

) should disappear, leaving the baseline carboxylate salt.[1]

-

Phase 2: Workup & Isolation

-

Concentration: Allow the reaction mixture to cool to room temperature. Use a rotary evaporator to remove the majority of the ethanol.[1]

-

Dilution: Add Water (100 mL) to the residue. If any insoluble particles remain (unreacted ester), filter them out now. You should have a clear, basic aqueous solution.[1]

-

Acidification (Critical Step):

-

Filtration: Vacuum filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake with cold water (3 x 20 mL) to remove residual NaCl and HCl.

-

Check: The filtrate pH should be neutral after the final wash.[1]

-

Phase 3: Purification[1]

-

Drying: Air dry the solid on the filter for 30 minutes, then dry in a vacuum oven at 50°C overnight.

-

Recrystallization (If required for high purity):

Process Optimization & Troubleshooting

Decision Tree for Troubleshooting

Figure 2: Diagnostic logic for common hydrolysis failures.

Key Process Parameters (CPPs)

-

Solvent Ratio: A 2.5:1 ratio of EtOH:Water is ideal. Too much water precipitates the starting ester; too much ethanol hinders the solubility of the NaOH.[1]

-

Temperature: Reflux is necessary.[1] Room temperature hydrolysis is significantly slower for conjugated esters due to resonance stabilization decreasing the electrophilicity of the carbonyl.[1]

-

Acidification pH: The pKa of cinnamic acid derivatives is typically ~4.[1]5. To ensure >99% recovery, the pH must be driven significantly below the pKa (Target pH 1-2).

Characterization & Specifications

Physical Properties[1][2][3][4][5][6][7][8][9]

-

Appearance: White to light yellow crystalline powder.[1]

-

Melting Point: 200–204°C (Literature: 200–202°C).

-

Note: A sharp melting point indicates high purity.[1] A broad range (<198°C) suggests wet product or residual ester.

-

Spectroscopic Data (Expected)

H-NMR (400 MHz, DMSO--

12.8 (s, 1H, -COOH ) – Broad singlet, disappears with

- 8.49 (t, 1H, Ar-H2) – Isolated proton between nitro and alkene.[1]

- 8.22 (ddd, 1H, Ar-H4) – Ortho to nitro.[1]

- 8.16 (d, 1H, Ar-H6).[1]

- 7.72 (t, 1H, Ar-H5).[1]

-

7.68 (d,

-

6.75 (d,

References

-

Organic Syntheses, Coll.[1] Vol. 1, p. 398 (1941). m-Nitrocinnamic Acid.[1] (Classic procedure for synthesis via Knoevenagel, confirming workup conditions). [Link]

-

National Institute of Standards and Technology (NIST) WebBook. 3-Nitrocinnamic acid Mass Spectrum & Properties. [Link][1]

-

PubChem Compound Summary. 3-Nitrocinnamic acid (CID 687126).[1][2][3][4] (Physical properties and safety data). [Link]

Sources

Troubleshooting & Optimization

Troubleshooting catalyst poisoning in ethyl 3-nitrocinnamate hydrogenation

Topic: Troubleshooting Catalyst Poisoning & Chemoselectivity Ticket ID: H2-ENC-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Hidden" Variable

Welcome to the technical support center. You are likely here because your hydrogenation of ethyl 3-nitrocinnamate has stalled, failed to initiate, or yielded a "tarry" mess.

In the reduction of nitro-cinnamates, we face a dual challenge: Activity (reducing the

This guide treats your reaction as a system.[1] We will isolate the variable killing your catalyst.[1]

Module 1: Triage – Is it Poisoning or Kinetics?

Before changing the catalyst, determine if the active sites are chemically deactivated (poisoned) or physically blocked (fouled).[1]

Diagnostic Flowchart

Figure 1: Standard Addition Protocol to distinguish between kinetic stalling and chemical poisoning.

FAQ: Interpreting the Test

Q: The reaction restarted when I added fresh catalyst. Does this mean my solvent is clean? A: Not necessarily. It means the poison concentration was low enough that the first batch of catalyst "sacrificed" itself to absorb it (acting as a scavenger), leaving the second batch free to function.[1] This is an expensive way to purify solvents.[1] See Module 2.

Q: I added fresh catalyst and nothing happened. Why? A: This is classic Feedstock Poisoning . Your solution likely contains a high load of Sulfur (S) or Halides (Cl/Br) that instantly saturated the active sites of the new catalyst.[1] Stop the reaction. You must purify the starting material.[1]

Module 2: The Usual Suspects (Feedstock Analysis)

The synthesis of ethyl 3-nitrocinnamate typically involves nitration using

Common Poisons in Nitro-Cinnamate Reduction

| Poison Category | Source | Mechanism of Action | Lethality |

| Sulfur Species (Sulfates, Sulfonates) | Residual | Irreversible. S binds to Pd/Pt d-orbitals, blocking | High (< 5 ppm can kill a batch) |

| Halides (Cl⁻, Br⁻, I⁻) | Acid chlorides used in esterification; chlorinated solvents.[1] | Reversible (mostly). Competes with nitro group for adsorption sites.[1] | Medium (Slows rate significantly) |

| Metal Ions (Fe, Zn) | Corrosion from reactor walls or reduction steps.[1] | Alloys with active metal surface.[1] | Low (in this context) |

The "Sulfur Trap" Mechanism

Sulfur has lone pairs that form strong dative bonds with Palladium (Pd) or Platinum (Pt).[1] Unlike the nitro group, which adsorbs, reacts, and leaves, Sulfur adsorbs and stays, permanently occupying the site.[1]

Figure 2: Competitive adsorption where Sulfur permanently blocks Pd sites, preventing Nitro group reduction.

Module 3: Purification Protocols (The Fix)

If you confirmed poisoning in Module 1, you must clean the ethyl 3-nitrocinnamate before re-attempting hydrogenation.[1]

Protocol A: The "Wash and Precipitate" (Remove Sulfur)

Best for removing residual sulfuric acid and sulfonates.[1]

-

Dissolution: Dissolve crude ethyl 3-nitrocinnamate in Ethyl Acetate (EtOAc).

-

Basic Wash: Wash the organic layer 2x with 5%

(removes free acid).[1] -

Water Wash: Wash 2x with deionized water (removes salts).[1]

-

Carbon Polish (Critical): Add Activated Carbon (without metal) to the organic solution.[1] Stir for 30 minutes at room temperature.

-

Why? The carbon acts as a "pre-filter," adsorbing large sulfur-containing oligomers that would otherwise stick to your expensive Pd catalyst.[1]

-

-

Filtration: Filter through Celite.

-

Recrystallization: If the solid is still yellow/orange (indicating impurities), recrystallize from Ethanol/Water.[1]

Protocol B: The "Scavenger" Method (In-Situ)

Use this if you cannot recrystallize the starting material.[1]

-

Add Raney Nickel (approx. 5-10 wt%) without hydrogen pressure.

-

Stir for 30 minutes. Raney Nickel is an excellent sulfur scavenger.[1]

-

Filter out the Raney Nickel.[1]

-

Add your primary catalyst (e.g., Pd/C) and proceed with hydrogenation.[1][3]

Module 4: Chemoselectivity & "Self-Poisoning"

Sometimes the catalyst isn't poisoned by impurities, but by the reaction itself.[1]

The Issue: Reducing the Alkene ( )

Ethyl 3-nitrocinnamate has a conjugated double bond.[1] Standard Pd/C is very active and will often reduce the

Symptoms:

-

uptake exceeds theoretical calculation (3 equivalents for

-

LCMS shows M+2 mass peak.[1]

Solution: The Poisoned Catalyst Strategy Paradoxically, to fix selectivity, we intentionally poison the catalyst.[1]

-

Switch Catalyst: Use Pt/C (Platinum on Carbon) instead of Pd/C. Platinum is generally more selective for

over conjugated alkenes than Palladium.[1] -

Use Sulfided Catalysts: Use Pt(S)/C (Sulfided Platinum).[1]

-

Add a Modifier: Add 0.1% Vanadium or use Lead-poisoned catalysts (Lindlar-type, though less common for nitro groups).[1]

The Issue: Hydroxylamine Accumulation

If the reaction stalls at 2 equivalents of

-

Fix: Increase Temperature (

) or Pressure. The reduction of hydroxylamine to amine has a higher activation energy.[1]

Summary Checklist for Success

-

Check Feedstock: Did the starting material come from a sulfuric acid nitration? -> Wash with NaHCO3 + Carbon Treat.

-

Check Catalyst: Are you using generic Pd/C? -> Switch to 5% Pt/C (sulfided) for better selectivity.

-

Check Solvent: Avoid chlorinated solvents; stick to Ethanol, Methanol, or Ethyl Acetate.[1]

-

Monitor Uptake: Stop exactly at 3 equivalents of

to prevent double bond saturation.

References

-

Blaser, H. U., et al. (2003).[1] Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. [1]

-

Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Chapter: Hydrogenation of Nitro Compounds). [1]

-

Studer, M., et al. (2000).[1] The Hydrogenation of Nitroaromatics: The "Right" Catalyst. Topics in Catalysis.

-

Johnson Matthey. (n.d.).[1] Catalyst Poisoning and Deactivation Guide. Johnson Matthey Technology Review.[1] [1]

-

Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1] (Standard text on selectivity issues in conjugated systems). [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Controlling temperature to prevent hydrolysis of ethyl 3-nitrocinnamate

Subject: Controlling Temperature to Prevent Hydrolysis of Ethyl 3-Nitrocinnamate Case ID: E3NC-STAB-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-20

Executive Summary & Core Directive

The Issue: Ethyl 3-nitrocinnamate is significantly more susceptible to hydrolysis than its unsubstituted counterpart (ethyl cinnamate). Users frequently report yield losses (formation of 3-nitrocinnamic acid) during workup and storage.

The Root Cause: The meta-nitro group (

The Solution: Strict temperature control (

The Mechanistic Basis (The "Why")

To troubleshoot effectively, you must understand the molecular vulnerability. The nitro group acts as a "hydrolysis accelerator."

Visualization: Electronic Vulnerability

The following diagram illustrates how the nitro group destabilizes the ester bond against water attack.

Figure 1: The electron-withdrawing cascade. The nitro group pulls density (red arrows), making the carbonyl highly reactive to water.

Troubleshooting & Protocols

Phase A: Synthesis (Knoevenagel Condensation)

Context: Reaction of 3-nitrobenzaldehyde with ethyl acetate or ethyl hydrogen malonate.

User Question: I am running the reaction at reflux (80°C). Is this safe for the ester? Technical Response: Yes, but only under anhydrous conditions.

-

Explanation: High temperature is required to overcome the activation energy for the condensation. However, if moisture is present, the rate of hydrolysis at 80°C is exponential.

-

Corrective Action: Use Dean-Stark apparatus to continuously remove water generated by the condensation. If using ionic liquids or solvent-free methods, limit temperature to 60-70°C to balance rate vs. degradation.

Phase B: Quenching & Workup (The Danger Zone)

Context: This is where 90% of hydrolysis occurs. The reaction mixture is often washed with acid (to remove amine catalysts) or base (to remove unreacted acids).

User Question: My product disappears after washing with 1M HCl. Why?

Technical Response:

You likely performed the wash at room temperature. The nitro-substituted ester hydrolyzes rapidly in acidic media if

Protocol: The "Cold Quench" System Follow this strict workflow to preserve the ester:

-

Cool Down: Cool the crude reaction mixture to 0–5°C using an ice/salt bath before adding any aqueous solution.

-

Buffer Choice: Avoid strong bases (NaOH). Use saturated

(mild base) for neutralizing acids, but keep contact time under 5 minutes. -

Acid Wash: If removing piperidine/pyridine, use cold (

) 0.5M HCl. Do not exceed 10 minutes contact time. -

Immediate Extraction: Extract immediately into an organic solvent (DCM or EtOAc) to sequester the ester away from the aqueous phase.

Phase C: Storage

User Question: Can I store the product on the shelf? Technical Response: Only if strictly dry. Residual moisture + ambient heat = slow hydrolysis (autocatalytic as acid forms).

-

Requirement: Store at 4°C in a desiccator.

Quantitative Data: Hydrolysis Risk Profile

The following table compares the relative hydrolysis rates, illustrating why the 3-nitro variant requires stricter control than standard ethyl cinnamate.

| Parameter | Ethyl Cinnamate (Standard) | Ethyl 3-Nitrocinnamate (Target) | Risk Factor |

| Electronic Effect | Neutral | Strong EWG ( | High |

| Hydrolysis Rate ( | 1.0 (Baseline) | ~10–50x Faster | Critical |

| Safe Workup Temp | Strict | ||

| pH Tolerance | pH 3–10 | pH 5–8 | Narrow |

Workflow Visualization

Use this decision tree to navigate the critical temperature control points (CCPs) during your experiment.

Figure 2: Critical Control Points (CCP) for preventing hydrolysis. Note that temperature control must be maintained until the aqueous phase is removed.

References

-

Organic Syntheses, Coll.[1][2][3][4] Vol. 1, p. 396 (1941). Ethyl Cinnamate Preparation. (Provides baseline protocols for cinnamate esterification and workup temperature limits).

-

Organic Syntheses, Coll.[1][2][4] Vol. 4, p. 730 (1963). m-Nitrocinnamic Acid. (Demonstrates the ease of hydrolysis of the ester under reflux conditions, serving as a negative control for ester preservation).

-

PubChem Compound Summary: Ethyl 3-nitrocinnamate. (Chemical and Physical Properties, Safety Data).

- Kirsch, J. F., & Jencks, W. P. (1964).Base-Catalyzed Reactions of Acetyl Derivatives. Journal of the American Chemical Society.

Sources

Technical Support Center: Scale-Up of Ethyl 3-Nitrocinnamate Production

Welcome to the technical support center for the synthesis of ethyl 3-nitrocinnamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure a successful, efficient, and safe scale-up process.

Introduction to Ethyl 3-Nitrocinnamate Synthesis

Ethyl 3-nitrocinnamate is a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. It is most commonly synthesized via the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction.[1] This reaction involves the condensation of 3-nitrobenzaldehyde with an active methylene compound, typically diethyl malonate or ethyl acetoacetate, in the presence of a basic catalyst.

While the reaction is straightforward on a laboratory scale, scaling up production presents a unique set of challenges. These can range from managing reaction exotherms and ensuring adequate mixing to controlling product purity and isomerism. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide: Overcoming Scale-Up Hurdles

This section addresses specific problems that may be encountered during the scale-up of ethyl 3-nitrocinnamate production.

Issue 1: Low or Inconsistent Yields

Q: We are experiencing a significant drop in yield now that we have moved from a 1L to a 100L reactor. What are the likely causes and how can we rectify this?

A: A decrease in yield upon scale-up is a common issue and can be attributed to several factors that are less pronounced at the lab scale.

-

Inadequate Mixing and Mass Transfer: In a larger reactor, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk, causing degradation of reactants and products. It can also result in areas of low reactant concentration, slowing down the reaction rate.

-

Solution:

-

Optimize Agitation: Ensure your reactor's agitator is appropriate for the viscosity of the reaction mixture and the vessel geometry. A computational fluid dynamics (CFD) study can help in optimizing the stirrer design and speed.

-

Controlled Addition: Instead of adding all reactants at once, consider a controlled, subsurface addition of the 3-nitrobenzaldehyde to the mixture of diethyl malonate and catalyst. This helps to control the reaction rate and heat generation.

-

-

-

Poor Temperature Control: The Knoevenagel condensation is an exothermic reaction.[2] What might be a mild exotherm in a 1L flask can become a significant heat management challenge in a 100L reactor due to the lower surface-area-to-volume ratio.

-

Solution:

-

Jacketed Reactor: Utilize a jacketed reactor with a reliable heating/cooling system.

-

Slow Addition: As mentioned above, slow addition of one of the reactants is a key strategy for controlling the exotherm.

-

Solvent Choice: A solvent with a higher boiling point can provide a larger temperature window for the reaction, but this must be balanced with its ability to dissolve the reactants and product.

-

-

-

Water Removal: The Knoevenagel condensation produces one equivalent of water.[3] In a large-scale reaction, the accumulation of water can shift the equilibrium back towards the starting materials, thus lowering the yield.

-

Solution:

-

Azeotropic Removal: If the solvent forms an azeotrope with water (e.g., toluene), a Dean-Stark trap can be used to continuously remove water as it is formed.[3]

-

Dehydrating Agents: While less practical for very large scales, the use of molecular sieves can be considered for moderate scale-ups.

-

-

Issue 2: Product Purity and Side-Product Formation

Q: Our final product is showing significant impurities that were not present in the lab-scale synthesis. What are these impurities and how can we avoid them?

A: Side-product formation is often exacerbated at larger scales due to the issues of mixing and temperature control mentioned previously.

-

Self-Condensation of 3-Nitrobenzaldehyde: If a strong base is used or if localized high concentrations of catalyst are present, 3-nitrobenzaldehyde can undergo a Cannizzaro reaction, especially at elevated temperatures, to form 3-nitrobenzoic acid and 3-nitrobenzyl alcohol.

-

Solution:

-

Use a Weak Base: A weak base like piperidine or pyridine is generally sufficient to catalyze the Knoevenagel condensation without promoting significant self-condensation.[1]

-

Catalyst Loading: Optimize the catalyst loading. Higher than necessary concentrations can increase the rate of side reactions.

-

Temperature Control: Maintain a consistent and controlled temperature throughout the reaction.

-

-

-

Michael Addition: If an excess of the active methylene compound is used, it can potentially undergo a Michael addition to the newly formed ethyl 3-nitrocinnamate.

-

Solution:

-

Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the aldehyde is sometimes used to ensure complete conversion of the more expensive active methylene compound. Experimentation is key to finding the optimal ratio for your specific conditions.[4]

-

-

Issue 3: Work-up and Product Isolation Challenges

Q: The work-up procedure that we used in the lab is proving to be difficult and time-consuming at scale. Are there more efficient methods for isolating pure ethyl 3-nitrocinnamate?

A: Scalable work-up and purification require a shift from lab-based techniques to more industrially viable processes.

-

Quenching the Reaction: In the lab, pouring the reaction mixture into a large volume of water is common. At scale, this can be cumbersome.

-

Solution:

-

Controlled Quench: Add the quenching solution (e.g., dilute acid to neutralize the catalyst) to the reactor under controlled conditions. This also helps to manage any exotherm from the neutralization.

-

-

-

Catalyst Removal: If a homogeneous catalyst like piperidine is used, it needs to be effectively removed from the product.

-

Solution:

-

Acid Wash: Washing the organic layer with a dilute acid (e.g., dilute HCl) will protonate the piperidine, making it water-soluble and easily removed in the aqueous phase.[5]

-

Heterogeneous Catalysts: For future process development, consider using a solid-supported catalyst (e.g., a basic resin or functionalized silica). These can be removed by simple filtration, greatly simplifying the work-up.[6]

-

-

-

Crystallization: Obtaining a crystalline product with good purity and handling characteristics is crucial.

-

Solution:

-

Solvent Screening: Perform a systematic screening of recrystallization solvents. A mixture of ethanol and water is often effective for cinnamate esters.[5]

-

Controlled Cooling: Implement a controlled cooling profile during crystallization to promote the formation of larger, purer crystals. Crash cooling can lead to the inclusion of impurities.

-

Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystal size and form.

-

-

Issue 4: Isomer Control

Q: We are observing a mixture of (E) and (Z) isomers in our product. How can we favor the formation of the desired (E)-isomer?

A: The (E)-isomer of ethyl 3-nitrocinnamate is the thermodynamically more stable isomer.[7] Its formation is generally favored under standard Knoevenagel conditions. However, the ratio can be influenced by reaction parameters.

-

Reaction Time and Temperature: Longer reaction times and higher temperatures tend to favor the formation of the more stable (E)-isomer as it allows for equilibration.

-

Catalyst: The choice of catalyst can influence the E/Z ratio. It is advisable to screen different weak bases to optimize for the desired isomer.

-

Purification: If a mixture is obtained, the isomers can often be separated by careful recrystallization, as they may have different solubilities.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Ethyl 3-Nitrocinnamate

This protocol is a general guideline and should be optimized for your specific equipment and scale.

-

Reactor Setup: In a clean and dry 100L glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge diethyl malonate (1.1 equivalents) and the chosen solvent (e.g., toluene).

-

Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 equivalents) to the reactor.

-

Reactant Addition: Begin stirring and slowly add a solution of 3-nitrobenzaldehyde (1.0 equivalent) in the same solvent via the addition funnel over a period of 2-3 hours. Monitor the internal temperature and use the reactor jacket to maintain it within the desired range (e.g., 80-90°C).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the 3-nitrobenzaldehyde is consumed. If using a Dean-Stark trap, monitor the collection of water.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly add dilute hydrochloric acid to neutralize the catalyst.

-

Separate the organic layer.

-

Wash the organic layer with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified crystals in a vacuum oven.

-

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting flowchart for low yield.

Knoevenagel Condensation Mechanism

Caption: Mechanism of the Knoevenagel condensation.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available 3-nitrobenzaldehyde, and does it need to be purified before use in a large-scale reaction? A1: Commercially available 3-nitrobenzaldehyde is typically >98% pure. For large-scale reactions, it is highly recommended to test the purity of the starting material, as impurities can lead to side reactions and lower yields. If significant impurities are present, purification by recrystallization may be necessary.

Q2: What are the safety considerations for scaling up the Knoevenagel condensation? A2: The primary safety concerns are the exothermic nature of the reaction and the handling of the reagents. Ensure that the reactor's cooling system is sufficient to handle the heat generated. Piperidine is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. 3-Nitrobenzaldehyde is an irritant. A thorough process safety review should be conducted before any scale-up operation.

Q3: Can other active methylene compounds be used for this synthesis? A3: Yes, other active methylene compounds like ethyl acetoacetate or malononitrile can be used.[1] However, the choice of reagent will affect the final product and the reaction conditions may need to be re-optimized. Diethyl malonate is commonly used for the synthesis of the corresponding cinnamic acid ester.

Q4: How can I monitor the reaction progress effectively at a large scale? A4: In-process controls (IPCs) are essential for monitoring large-scale reactions. Small samples can be carefully taken from the reactor and analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the consumption of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.

Q5: What are the optimal storage conditions for the final product, ethyl 3-nitrocinnamate? A5: Ethyl 3-nitrocinnamate is a solid at room temperature. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep the container tightly closed.

References

- Breemen, R. B. V., & Pajkovic, N. (2007). The Knoevenagel Condensation. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.

- Freeman, F. (2002). Knoevenagel Condensation. In Organic Syntheses; John Wiley & Sons, Inc.

- Sheldon, R. A. (2014). Green chemistry and catalysis.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

- Zacuto, M. J., & Cai, D. (2004). A practical, scalable, and highly stereoselective Knoevenagel condensation. The Journal of Organic Chemistry, 69(15), 5082-5085.

- Tietze, L. F. (1996). Domino reactions in organic synthesis. Chemical Reviews, 96(1), 115-136.

- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011).

-

Wikipedia. (2023). Knoevenagel condensation. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

Taylor & Francis Online. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

-

PubChem. Ethyl 3-nitrocinnamate. [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. mdpi.org [mdpi.org]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl 4-nitrocinnamate | 24393-61-1 | Benchchem [benchchem.com]

Technical Support Center: Purification of Crude Ethyl 3-Nitrocinnamate

Case ID: PUR-E3NC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for increasing purity of crude ethyl 3-nitrocinnamate

Welcome to the Technical Support Center

You are likely synthesizing ethyl 3-nitrocinnamate (ethyl m-nitrocinnamate) via a Knoevenagel condensation or Wittig reaction.[1] The thermodynamic target is almost invariably the (E)-isomer (trans) .

If you are experiencing low melting points, oily residues, or "sticky" crystals, your crude product likely contains one of three specific contaminants:

-

Unreacted m-nitrobenzaldehyde (Starting material).

-

3-Nitrocinnamic acid (Hydrolysis byproduct).[1]

-

(Z)-isomer (cis) (Kinetic byproduct).[1]

This guide prioritizes chemical purification (workup) over physical purification (recrystallization) because no amount of recrystallization can easily fix a crude mixture heavily contaminated with starting aldehyde.[1]

Module 1: Diagnostic Triage

Before attempting purification, compare your crude material against these benchmarks to identify the primary impurity.

| Diagnostic Parameter | Target (Pure Trans-Isomer) | Observation | Probable Contaminant |

| Physical State | Pale yellow needles/prisms | Yellow oil / Sticky solid | Solvent residue or high cis content |

| Melting Point | 76–79 °C [1, 2] | < 70 °C (Broad range) | m-Nitrobenzaldehyde (mp 58°C) |

| Solubility (NaHCO₃) | Insoluble | Soluble / Effervescent | 3-Nitrocinnamic acid |

| Odor | Faint, ester-like | Strong almond/acrid smell | m-Nitrobenzaldehyde |

Module 2: Chemical Workup (The "First Line of Defense")[4][5][6]

Issue: "My product smells like almonds and has a depressed melting point." Root Cause: Unreacted m-nitrobenzaldehyde. Solution: Sodium Bisulfite Wash.[1][2]

Recrystallization is often ineffective at separating the aldehyde starting material because its solubility profile mimics the ester. You must chemically derivatize the aldehyde into a water-soluble adduct before crystallization.

Protocol: The Bisulfite Scrub [2]

-

Dissolution: Dissolve your crude organic layer (or redissolve the solid) in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).[1]

-

The Wash: Wash the organic phase twice with saturated aqueous Sodium Bisulfite (NaHSO₃) .[1]

-

The Polish: Wash once with saturated Sodium Bicarbonate (NaHCO₃) .[1]

-

Purpose: Removes any acidic byproducts (3-nitrocinnamic acid) formed by ester hydrolysis.[1]

-

-

Finish: Wash with brine, dry over MgSO₄, and evaporate.

Visualizing the Workup Logic:

Figure 1: Purification logic flow.[5] The bisulfite step is critical for breaking the "solubility mimicry" of the starting aldehyde.

Module 3: Crystallization Dynamics

Issue: "I have done the workup, but the solid is still slightly off-white or melts at 74°C." Root Cause: Trace impurities trapped in the crystal lattice. Solution: Single-Solvent Recrystallization.

Recommended Solvent System: Ethanol (95%)

Ethanol is the gold standard for ethyl 3-nitrocinnamate. The ester has a steep solubility curve in ethanol (highly soluble at boiling, sparingly soluble at 0°C).[1]

Step-by-Step Protocol:

-

Saturation: Place crude solid in an Erlenmeyer flask. Add a minimum amount of boiling 95% Ethanol.[1]

-

Tip: If oil droplets form instead of dissolving, add more ethanol until the solution is homogeneous.[1]

-

-

Filtration (Optional): If insoluble particles remain (dust/salts), filter while hot.[1][7]

-

Slow Cooling: Remove from heat and let the flask stand at room temperature. Do not disturb.

-

Nucleation: If no crystals form after 30 mins, scratch the glass or add a seed crystal.

-

Harvest: Cool in an ice bath (0–4°C) for 1 hour, then filter via vacuum. Wash with ice-cold ethanol.[1]

Module 4: Advanced Troubleshooting (Isomers)

Issue: "HPLC shows two peaks with identical mass. My yield is good, but melting point is low." Root Cause: Presence of (Z)-ethyl 3-nitrocinnamate (Cis-isomer). Solution: Iodine-Catalyzed Isomerization.[1]

The Knoevenagel condensation generally favors the trans (E) isomer, but the cis (Z) isomer can form. The trans isomer is thermodynamically more stable.

Protocol:

-

Dissolve the isomeric mixture in a non-polar solvent (e.g., Hexane or Toluene).[1]

-

Add a catalytic crystal of Iodine (I₂) (approx 1-2 mol%).[1]

-

Expose the solution to sunlight or a bright visible light source for 1-2 hours.

-

Wash with dilute Sodium Thiosulfate (to remove iodine), dry, and recrystallize.[1]

-

Result: This converts the kinetic cis product into the thermodynamic trans product, sharpening the melting point.

-

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol for recrystallization? A: Yes, but Ethanol is generally preferred.[1] Methanol is more polar and may hold more of the product in the mother liquor, reducing yield. If you use Methanol, ensure you cool to -20°C to maximize recovery.[1]

Q: My product is an oil that won't solidify. What happened? A: This is usually due to "Solvent Entrapment."[1] The ester can form a supersaturated oil.

-